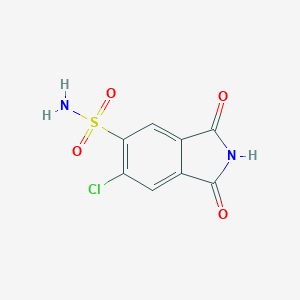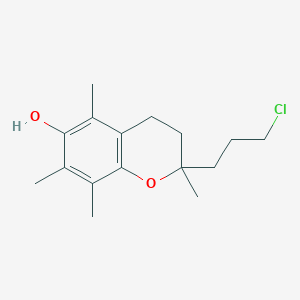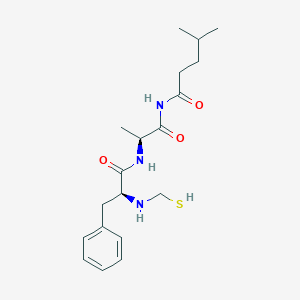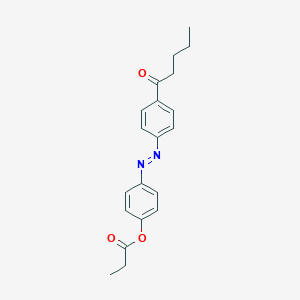
1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)- is a chemical compound that is commonly used in scientific research. This compound is also known as HMBP and is used in various applications due to its unique properties.
Wirkmechanismus
HMBP acts as a cross-linking agent by forming covalent bonds between the polymer chains. This increases the strength and stability of the polymer, making it suitable for various applications. HMBP also has a unique structure that allows it to interact with biological molecules, making it useful in biomedical applications.
Biochemical and Physiological Effects:
HMBP has been shown to have low toxicity and is not known to have any significant adverse effects on the environment or human health. However, further studies are needed to fully understand the biochemical and physiological effects of HMBP.
Vorteile Und Einschränkungen Für Laborexperimente
HMBP has several advantages for lab experiments, including its ability to cross-link polymers and its unique structure that allows it to interact with biological molecules. However, HMBP has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and purify it.
Zukünftige Richtungen
There are several future directions for HMBP research, including the development of new synthesis methods to reduce the cost and increase the yield of HMBP. Additionally, further studies are needed to fully understand the biochemical and physiological effects of HMBP and to explore its potential applications in biomedical research.
In conclusion, HMBP is a unique chemical compound that has several applications in scientific research. It is commonly used as a cross-linking agent in the synthesis of polymers and dendrimers, and its unique structure allows it to interact with biological molecules. While HMBP has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential applications.
Synthesemethoden
HMBP can be synthesized by reacting 1,6-hexanediamine with 2-methyl-2-nitropropane in the presence of a catalyst. The reaction is carried out under specific conditions to obtain a high yield of HMBP. The synthesized HMBP is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
HMBP is widely used in scientific research due to its unique properties. It is commonly used as a cross-linking agent in the synthesis of polymers, which are used in various applications such as coatings, adhesives, and composites. HMBP is also used in the synthesis of dendrimers, which are used in drug delivery systems and other biomedical applications.
Eigenschaften
CAS-Nummer |
114136-87-7 |
|---|---|
Produktname |
1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)- |
Molekularformel |
C14H30N4O4 |
Molekulargewicht |
318.41 g/mol |
IUPAC-Name |
N,N'-bis(2-methyl-2-nitropropyl)hexane-1,6-diamine |
InChI |
InChI=1S/C14H30N4O4/c1-13(2,17(19)20)11-15-9-7-5-6-8-10-16-12-14(3,4)18(21)22/h15-16H,5-12H2,1-4H3 |
InChI-Schlüssel |
RWKWYSIDDAGTKA-UHFFFAOYSA-N |
SMILES |
CC(C)(CNCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(CNCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
114136-87-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)












